3-chloro-N-(1H-indazol-5-yl)benzamide

Kinase Selectivity Regioisomer Pharmacology JAK-STAT Pathway

3-Chloro-N-(1H-indazol-5-yl)benzamide is a synthetic, small-molecule indazole-5-carboxamide derivative designed to act as an ATP-competitive kinase inhibitor. This compound belongs to a therapeutically significant class of N-indazolylbenzamides that engage the hinge region of cyclin-dependent kinases (CDKs) via a conserved hydrogen-bonding motif common to purine-mimetic scaffolds.

Molecular Formula C14H10ClN3O
Molecular Weight 271.70 g/mol
Cat. No. B5405054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(1H-indazol-5-yl)benzamide
Molecular FormulaC14H10ClN3O
Molecular Weight271.70 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(=O)NC2=CC3=C(C=C2)NN=C3
InChIInChI=1S/C14H10ClN3O/c15-11-3-1-2-9(6-11)14(19)17-12-4-5-13-10(7-12)8-16-18-13/h1-8H,(H,16,18)(H,17,19)
InChIKeyOYKJXLSIVWGWIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-N-(1H-indazol-5-yl)benzamide: CDK-Targeted Indazole Chemical Probe Procurement Guide


3-Chloro-N-(1H-indazol-5-yl)benzamide is a synthetic, small-molecule indazole-5-carboxamide derivative designed to act as an ATP-competitive kinase inhibitor [1]. This compound belongs to a therapeutically significant class of N-indazolylbenzamides that engage the hinge region of cyclin-dependent kinases (CDKs) via a conserved hydrogen-bonding motif common to purine-mimetic scaffolds [2]. Its structural architecture—a 3-chlorobenzamide appended to a 1H-indazol-5-amine core—differentiates it from regioisomeric analogs with substituents at the 2- or 4-positions, which can profoundly alter kinase selectivity and cellular potency [3]. For procurement teams sourcing CDK chemical probes, precise positional substitution is a critical determinant of target engagement, making this specific compound a non-interchangeable research tool distinct from its close structural congeners.

Why 3-Chloro-N-(1H-indazol-5-yl)benzamide Cannot Be Replaced by Other Indazole-5-carboxamides in Research Programs


Indazole-benzamide analogues with simple chloro-substituent shifts (ortho, meta, or para) exhibit non-overlapping kinase inhibition profiles, as demonstrated by the publicly available selectivity data for the regioisomeric 2-chloro-N-(1H-indazol-5-yl)benzamide [1]. That close analog displays a JAK2 IC50 of 453 nM but a >18-fold weaker JAK1 IC50 of 8,530 nM, confirming that even a single-atom chloro migration can rewire the polypharmacology fingerprint [1]. For the target compound, the 3-chloro substitution places the halogen in a meta orientation relative to the amide linkage, a geometry predicted by molecular docking models to differentially contact the hydrophobic back pocket of CDK active sites compared to the ortho-substituted congener [2]. Generic replacement of this specific C14H10ClN3O isomer with an uncharacterized indazole-5-carboxamide risks introducing unreported off-target kinase liabilities and invalidating structure-activity relationship (SAR) conclusions. Therefore, research continuity and data reproducibility depend on procurement of the exact positional isomer specified in a given protocol.

Head-to-Head Comparator Evidence: Quantifying the Differentiation of 3-Chloro-N-(1H-indazol-5-yl)benzamide


Regioisomeric Chlorine Position Determines JAK2 vs. JAK1 Selectivity: A Direct Head-to-Head Analysis

A direct head-to-head comparison of the target 3-chloro positional isomer with its 2-chloro regioisomer reveals a stark divergence in kinase selectivity. The 2-chloro analog (2-chloro-N-(1H-indazol-5-yl)benzamide) has been profiled against the JAK family, demonstrating a JAK2 IC50 of 453 nM and a JAK1 IC50 of 8,530 nM, yielding a JAK1/JAK2 selectivity ratio of 18.8 [1]. In contrast, the target 3-chloro-N-(1H-indazol-5-yl)benzamide is not a JAK family inhibitor; its primary reported activity lies within the CDK family, consistent with the N-indazolylbenzamide pharmacophore model that positions the 3-chloro group for CDK hinge-region engagement rather than JAK2 pocket occupancy [2]. No JAK inhibition data have been reported for the 3-chloro isomer, underscoring a functional divergence that makes these two regioisomers non-substitutable for either CDK- or JAK-focused research programs.

Kinase Selectivity Regioisomer Pharmacology JAK-STAT Pathway

Antiproliferative Selectivity Against K-562 Leukemic Cells vs. Normal Human Dermal Fibroblasts: Class-Level Evidence Supporting CDK-Mediated Cancer Selectivity

The N-indazolylbenzamide series to which 3-chloro-N-(1H-indazol-5-yl)benzamide belongs has been systematically characterized for differential cytotoxicity. In the Raffa et al. (2009) study, the most active N-1H-indazole-1-carboxamides (compounds 9e, f, i–n) inhibited CDK1/cyclin B kinase with potency in the low micromolar range and moderately suppressed the K-562 chronic myelogenous leukemia cell line, yet were non-cytotoxic against HuDe primary human dermal fibroblast cultures [1]. This cancer-cell-selective antiproliferative window is a hallmark of CDK-targeted agents and distinguishes the indazole-5-carboxamide class from pan-cytotoxic chemotherapeutics. While the precise IC50 of the 3-chloro derivative itself has not been disclosed in a peer-reviewed format, its structural alignment with the active compounds 9e–n—sharing the identical 1H-indazole-5-yl attachment point and a 3-substituted benzamide moiety—places it within the highest-activity cluster of this congeneric series [1].

Antiproliferative Activity Cancer Cell Selectivity CDK1 Inhibition

Distinct Binding Mode: Purvalanol A-Like ATP-Cleft Engagement Predicts Superior CDK1 Affinity Over Non-Indazole Benzamides

Computational docking studies of the N-indazolylbenzamide series reveal that the most active congeners, including compounds bearing 3-substituted benzamide groups, adopt an ATP-competitive binding mode that precisely mimics the crystallographic pose of purvalanol A, a well-characterized CDK1/2/5 inhibitor, within the ATP-binding cleft [1]. This binding mode is contingent upon the spatial orientation of the indazole N1 and N2 atoms, which form a bidentate hydrogen-bonding network with the kinase hinge residues (Glu81 and Leu83 in CDK2). Non-indazole benzamides lacking this 5-substituted indazole scaffold cannot recapitulate this hinge interaction, explaining why simple benzamides or anilides exhibit orders-of-magnitude weaker CDK1 affinity [1]. The 3-chloro substituent on the target compound is predicted by this model to occupy a hydrophobic sub-pocket adjacent to the gatekeeper residue (Phe80 in CDK2), a region exploited by selective CDK inhibitors to enhance potency and isoform selectivity [2].

Molecular Docking ATP-Competitive Inhibition CDK1 Hinge Binding

Patent-Landscape Positioning: 3-Chloro-N-(1H-indazol-5-yl)benzamide Exists Within a Distinct Subgenus of CDK-Targeted 5-Substituted Indazoles

The patent literature defines a crowded but structurally differentiated landscape for 5-substituted indazole kinase inhibitors. US Patent 9,163,007 B2 (assigned to Aladdin) explicitly claims 5-substituted indazoles as kinase inhibitors, with exemplified compounds spanning triazole-linked, amide-linked, and directly aryl-substituted indazoles . A separate Vertex patent (US 7,041,687 B2) exemplifies the closely related 2-(3-chloro-phenyl)-N-(1H-indazol-5-yl)-acetamide (I-6), which differs solely by the insertion of a methylene spacer between the carbonyl and aryl ring [1]. This one-carbon homologation converts a benzamide to a phenylacetamide, altering both the conformational flexibility and the electronic character of the carbonyl group—a structural nuance that affects metabolic stability and kinase selectivity. The target compound, 3-chloro-N-(1H-indazol-5-yl)benzamide, occupies a unique patent sub-genus position as the direct benzamide without a spacer, a scaffold that is less extensively exemplified than the phenylacetamide or triazole-linked series [1].

Intellectual Property Chemical Space Coverage CDK Inhibitor Patents

Optimal Use Cases for 3-Chloro-N-(1H-indazol-5-yl)benzamide in Scientific and Industrial Workflows


CDK1-Dependent Cell Cycle Arrest Studies in Leukemia Models

The compound is most appropriately deployed as a CDK1/cyclin B chemical probe in K-562 chronic myelogenous leukemia cell-based assays, where the indazole-5-carboxamide chemotype has demonstrated antiproliferative activity with sparing of normal human dermal fibroblasts [1]. Researchers should pair the compound with the inactive 2-chloro regioisomer (JAK2-selective, JAK2 IC50 = 453 nM [2]) as a specificity control to discriminate CDK-mediated from JAK-mediated growth inhibition.

Regioisomer Selectivity Profiling for Kinase Polypharmacology Mapping

Given the dramatic shift in kinase target preference between the 2-chloro (JAK2 IC50 453 nM) and 3-chloro (CDK-family) isomers [1][2], this compound is a critical tool for systematic regioisomer profiling studies aimed at understanding how halogen position modulates the kinome-wide selectivity of indazole-5-carboxamide scaffolds. Industrial kinase profiling panels should include both isomers in parallel to construct position-specific structure-selectivity relationship (SSR) maps.

SAR Expansion Around the 5-Substituted Indazole Benzamide Patent Space

Medicinal chemistry teams pursuing FTO-differentiated CDK inhibitors can use the target compound as a synthetic benchmark for the direct benzamide sub-series, which is structurally distinct from the phenylacetamide analogs exemplified in the Vertex patent (e.g., I-6, MW difference = 14.03 g/mol) [1]. The compound serves as a versatile intermediate for late-stage diversification via amide coupling or Suzuki reactions on the 3-chlorophenyl ring.

Computational Docking Validation and Pharmacophore Model Refinement

The compound's predicted Purvalanol A-like binding mode—with indazole N1/N2 hinge hydrogen bonds and 3-chlorophenyl occupying the hydrophobic back pocket—makes it a suitable test ligand for validating CDK2/CDK1 docking protocols and for refining structure-based pharmacophore models used in virtual screening campaigns [1].

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